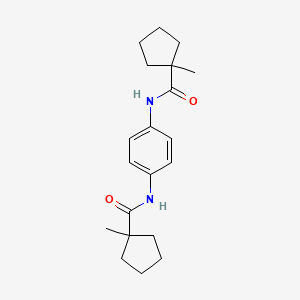
N-cyclohexyl-N-ethyl-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-ethyl-3-phenylacrylamide (CEPA) is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the acrylamide family and is widely used as a research tool due to its unique properties. CEPA has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
作用机制
N-cyclohexyl-N-ethyl-3-phenylacrylamide inhibits PKC activity by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are required for PKC activation. The inhibition of PKC by N-cyclohexyl-N-ethyl-3-phenylacrylamide has been shown to have various effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-3-phenylacrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-cyclohexyl-N-ethyl-3-phenylacrylamide has also been shown to improve glucose metabolism in animal models of diabetes. Additionally, N-cyclohexyl-N-ethyl-3-phenylacrylamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-cyclohexyl-N-ethyl-3-phenylacrylamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various diseases. N-cyclohexyl-N-ethyl-3-phenylacrylamide is also relatively stable and easy to synthesize, making it readily available for use in research. However, N-cyclohexyl-N-ethyl-3-phenylacrylamide has some limitations as a research tool. It has poor water solubility, which can limit its use in some experiments. Additionally, the inhibition of PKC by N-cyclohexyl-N-ethyl-3-phenylacrylamide may have off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on N-cyclohexyl-N-ethyl-3-phenylacrylamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-cyclohexyl-N-ethyl-3-phenylacrylamide. Another area of interest is the study of the role of PKC in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, the use of N-cyclohexyl-N-ethyl-3-phenylacrylamide in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes. Finally, the development of N-cyclohexyl-N-ethyl-3-phenylacrylamide analogs with improved solubility and pharmacokinetic properties may expand its potential applications in research and clinical settings.
Conclusion:
In conclusion, N-cyclohexyl-N-ethyl-3-phenylacrylamide is a valuable research tool with unique properties. Its inhibition of PKC activity has been shown to have various effects on cellular processes and has potential applications in the treatment of various diseases. The synthesis method of N-cyclohexyl-N-ethyl-3-phenylacrylamide is relatively simple, and its use in research has led to significant advances in our understanding of PKC and its role in disease. Further research on N-cyclohexyl-N-ethyl-3-phenylacrylamide and its analogs may lead to the development of new therapies for various diseases.
合成方法
The synthesis of N-cyclohexyl-N-ethyl-3-phenylacrylamide involves the reaction of cyclohexylamine, ethyl acrylate, and benzophenone in the presence of a catalyst. The reaction yields N-cyclohexyl-N-ethyl-3-phenylacrylamide as a white crystalline solid with a melting point of 78-80°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-cyclohexyl-N-ethyl-3-phenylacrylamide has been used extensively in scientific research due to its unique properties. It has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme involved in various cellular processes. PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and Alzheimer's disease. N-cyclohexyl-N-ethyl-3-phenylacrylamide has been used as a tool to study the role of PKC in these diseases and to develop PKC inhibitors as potential therapeutic agents.
属性
IUPAC Name |
(E)-N-cyclohexyl-N-ethyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,13-14,16H,2,4,7-8,11-12H2,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEQPKQLCZOANA-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-N-cyclohexyl-N-ethyl-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)
![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)
